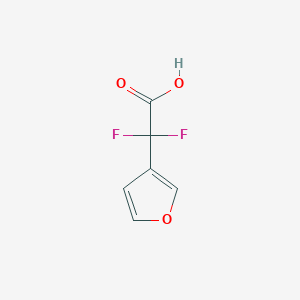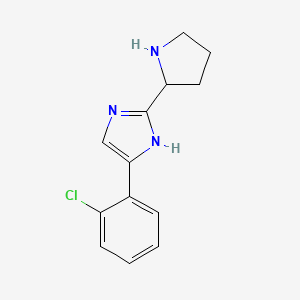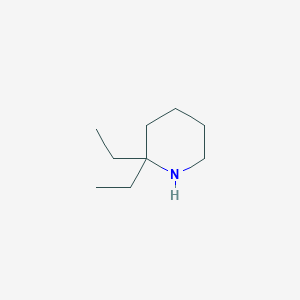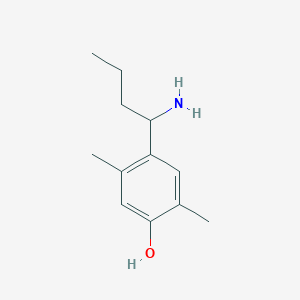![molecular formula C12H20N2O B13289390 N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13289390.png)
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a cyclopentane ring substituted with a methyl group and an amine group, which is further connected to a dimethyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical properties to the compound, making it a subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with dimethyl-1,2-oxazole-4-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine
- N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclohexanamine
Uniqueness
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which imparts different steric and electronic properties compared to its cyclopropane and cyclohexane analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable subject of study.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-8-5-4-6-12(8)13-7-11-9(2)14-15-10(11)3/h8,12-13H,4-7H2,1-3H3 |
InChI Key |
MLVDGHKFPPTUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2=C(ON=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13289316.png)
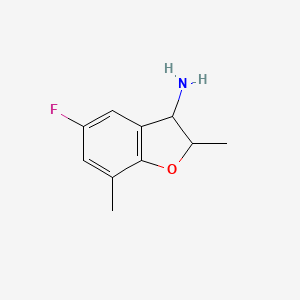
![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)

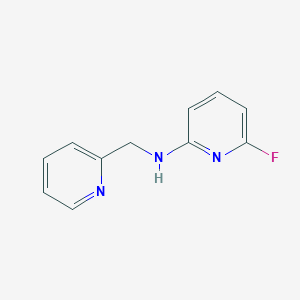
amine](/img/structure/B13289350.png)

![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)
